2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by the appropriate amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential antiviral activity, particularly against tobacco mosaic virus.
Industry: Its derivatives are explored for use in agricultural bioengineering and as potential herbicides.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, disrupting cellular processes. Molecular docking studies suggest that the compound might exhibit inhibitory activity against glycogen phosphorylase, indicating potential anti-diabetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro [“]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile
Uniqueness
Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential antiviral and chemotherapeutic properties further highlight its uniqueness in scientific research.
Properties
Molecular Formula |
C18H14ClN5O3S3 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN5O3S3/c19-14-6-4-12(5-7-14)10-28-17-22-23-18(30-17)29-11-16(25)21-20-9-13-2-1-3-15(8-13)24(26)27/h1-9H,10-11H2,(H,21,25)/b20-9+ |
InChI Key |
HSOMWDUXCORUSZ-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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